(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11ClFNO2 and its molecular weight is 267.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry: Alkaline Phosphatase Inhibition
This compound has been investigated as a scaffold for the development of inhibitors targeting alkaline phosphatases, which are enzymes involved in dephosphorylation processes . These inhibitors have potential applications in treating diseases like hypophosphatasia and can also serve as probes to study enzyme function in physiological and pathological states.
Antimicrobial Agents
Derivatives of quinoline-4-carboxylic acid, which share a core structure with the compound , have shown broad-spectrum biological applications, particularly in combating microbial diseases . This suggests potential for the compound to be used in developing new antimicrobial agents.
Anticancer Research
Quinoline derivatives have been explored for their anticancer properties. The structural analogs of the compound have demonstrated potential in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, making them candidates for anticancer drug development .
Agricultural Chemistry: Pesticide Development
While direct applications in agriculture are not explicitly mentioned, the antimicrobial properties of quinoline derivatives could be extended to the development of pesticides or fungicides to protect crops from microbial infestation .
Material Science: Organic Synthesis
The compound’s derivatives are used in organic synthesis within material science, contributing to the development of new materials with specific desired properties . This includes the synthesis of organic compounds that can be used in electronics, photonics, and as catalysts.
Environmental Science: Pollutant Degradation
Although specific applications in environmental science are not detailed in the search results, the chemical reactivity of quinoline derivatives suggests potential use in the degradation of environmental pollutants or in the synthesis of environmentally friendly chemicals .
Green Chemistry: Sustainable Synthesis
The compound’s derivatives have been synthesized using green chemistry techniques, such as solvent-free reactions and microwave irradiation, which align with the principles of sustainability and environmental friendliness .
Pharmaceutical Industry: Drug Discovery
The compound is part of a class of molecules that are integral to the drug discovery process. Its derivatives have been used to create small molecules with high biological activity, which are essential in the search for new therapeutic drugs .
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other quinoline derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Its logP value of 1.52 suggests it has balanced hydrophilic and lipophilic properties, which is favorable for absorption and distribution . Its water solubility at 25°C is estimated to be 1751 mg/L, which is also favorable for absorption .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
properties
IUPAC Name |
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2/c14-6-4-9-7-2-1-3-8(7)12(13(17)18)16-11(9)10(15)5-6/h1-2,4-5,7-8,12,16H,3H2,(H,17,18)/t7-,8+,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNSJGKZSADBP-SXMVTHIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.